

CFL-120 (Futibatinib): A Technical Guide to a Covalent FGFR Inhibitor

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Compound of Interest

Compound Name: CFL-120

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Executive Summary

CFL-120, also known as TAS-120 and commercially as futibatinib, is a potent and selective, orally bioavailable, irreversible small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.^{[1][2]} By covalently targeting a conserved cysteine residue within the ATP binding pocket of FGFR1, 2, 3, and 4, futibatinib effectively blocks downstream signaling pathways implicated in tumor cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the preclinical and clinical data supporting futibatinib as a targeted therapy for cancers harboring FGFR gene alterations. The information presented herein, including quantitative data, detailed experimental protocols, and pathway diagrams, is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction to FGFR and the Rationale for Inhibition

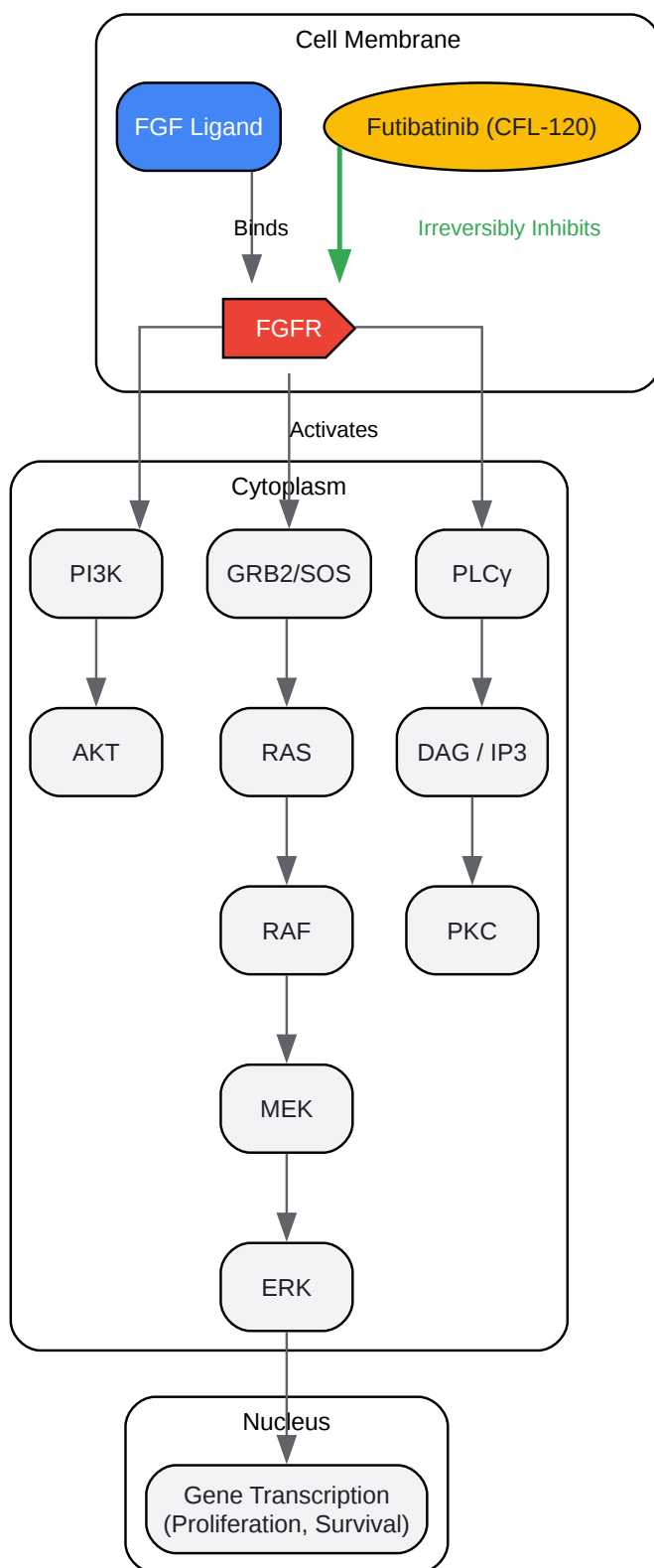
The fibroblast growth factor (FGF)/FGFR signaling pathway plays a crucial role in various physiological processes, including embryonic development, tissue repair, and angiogenesis. The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4). Genetic alterations in FGFR genes, such as gene fusions, rearrangements, amplifications, and activating mutations, can lead to dysregulated kinase activity, driving

oncogenesis in a variety of solid tumors, including cholangiocarcinoma, urothelial carcinoma, and breast cancer. Consequently, the targeted inhibition of FGFR signaling has emerged as a promising therapeutic strategy.

Mechanism of Action of CFL-120 (Futibatinib)

Futibatinib is a next-generation FGFR inhibitor that distinguishes itself through its irreversible binding mechanism. It forms a covalent bond with a highly conserved cysteine residue located in the P-loop of the FGFR kinase domain.^[1] This irreversible inhibition leads to a sustained blockade of FGFR signaling, which is advantageous in overcoming acquired resistance mechanisms that can limit the efficacy of reversible ATP-competitive inhibitors.

The downstream consequences of futibatinib-mediated FGFR inhibition include the suppression of key signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, ultimately leading to decreased tumor cell proliferation and increased apoptosis.



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Figure 1: Simplified FGFR signaling pathway and the mechanism of action of futibatinib.

Quantitative Data

In Vitro Potency and Selectivity

Futibatinib demonstrates potent inhibitory activity against all four FGFR family members in the low nanomolar range. Its selectivity has been confirmed against large panels of kinases, highlighting its targeted nature.

Table 1: In Vitro Inhibitory Activity of Futibatinib against FGFRs

Target	IC50 (nM)
FGFR1	3.9
FGFR2	1.3
FGFR3	1.6
FGFR4	8.3

Data sourced from MedChemExpress.[\[1\]](#)

Table 2: Inhibitory Activity of Futibatinib against Wild-Type and Mutated FGFR2

FGFR2 Status	IC50 (nM)
Wild-Type	0.9
V565I	1-3
N550H	3.6
E566G	2.4

Data sourced from MedChemExpress.[\[1\]](#)

Table 3: Kinase Selectivity Profile of Futibatinib

Kinase Panel Size	Futibatinib Concentration	Number of Off-Target Kinases with >50% Inhibition
296	100 nM	3
387	100 nM	2

Data compiled from multiple sources.

Preclinical In Vivo Efficacy

Futibatinib has demonstrated significant dose-dependent anti-tumor activity in various xenograft models harboring FGFR alterations.

Table 4: Summary of Futibatinib Efficacy in Preclinical Xenograft Models

Xenograft Model	FGFR Alteration	Futibatinib Dose	Outcome
AN3 CA (endometrial)	FGFR2 mutations (K310R, N549K)	Not specified	Significant anti-tumor efficacy
SNU-16 (gastric)	FGFR2 amplification	Not specified	Significant anti-tumor efficacy
OCUM-2MD3 (gastric)	FGFR2 amplification	0.5, 1.5, 5 mg/kg	Dose-dependent tumor reduction
KMS-11 (multiple myeloma)	FGFR3 fusion	5 mg/kg	Significant tumor regression
MFM-223 (breast)	FGFR1/2 amplification	12.5 - 50 mg/kg	Robust growth inhibition

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)

Clinical Efficacy (FOENIX-CCA2 Study)

The Phase 2 FOENIX-CCA2 study evaluated the efficacy and safety of futibatinib in patients with previously treated, unresectable, locally advanced or metastatic intrahepatic

cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[\[5\]](#)

Table 5: Efficacy of Futibatinib in the FOENIX-CCA2 Trial

Efficacy Endpoint	Value
Objective Response Rate (ORR)	42%
Disease Control Rate (DCR)	82.5%
Median Duration of Response (DOR)	9.7 months
Median Progression-Free Survival (PFS)	9.0 months
Median Overall Survival (OS)	21.7 months

Data sourced from the TAS-120-101 trial (NCT02052778).[\[5\]](#)

Pharmacokinetic Properties

Pharmacokinetic studies have shown that futibatinib is orally bioavailable. A summary of its ADME properties is provided below.

Table 6: Summary of Futibatinib ADME Properties

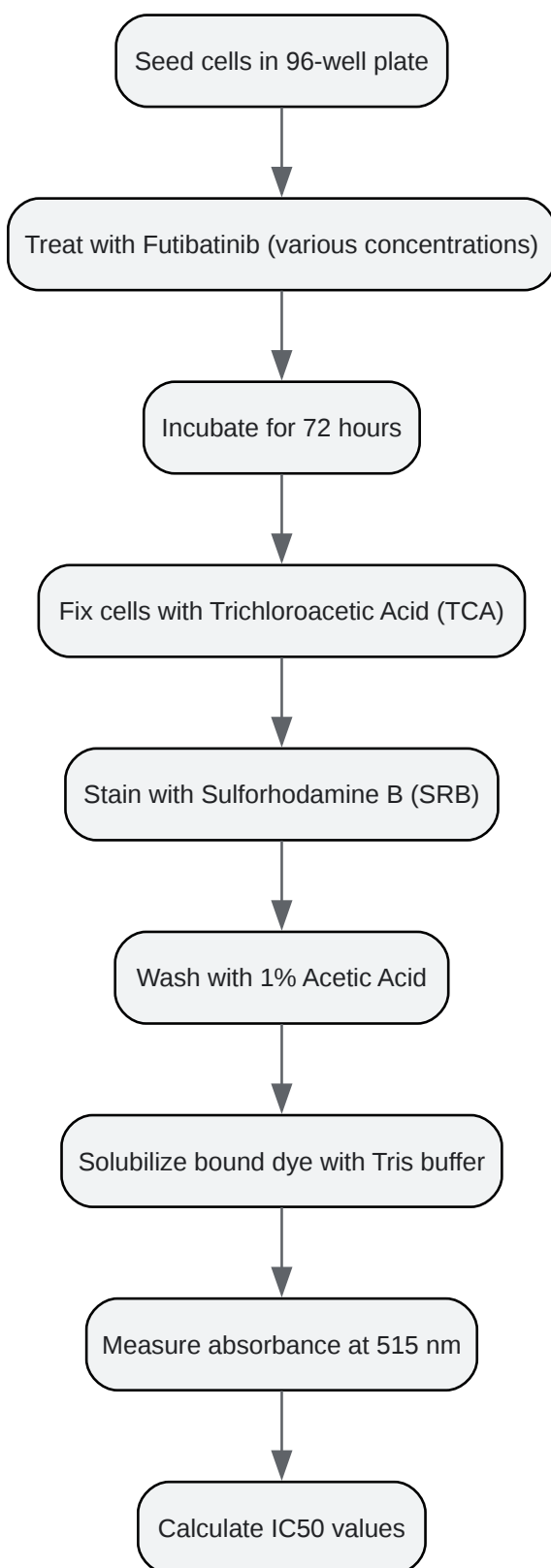
Parameter	Description
Absorption	Orally bioavailable.
Distribution	To be further characterized.
Metabolism	To be further characterized.
Excretion	To be further characterized.

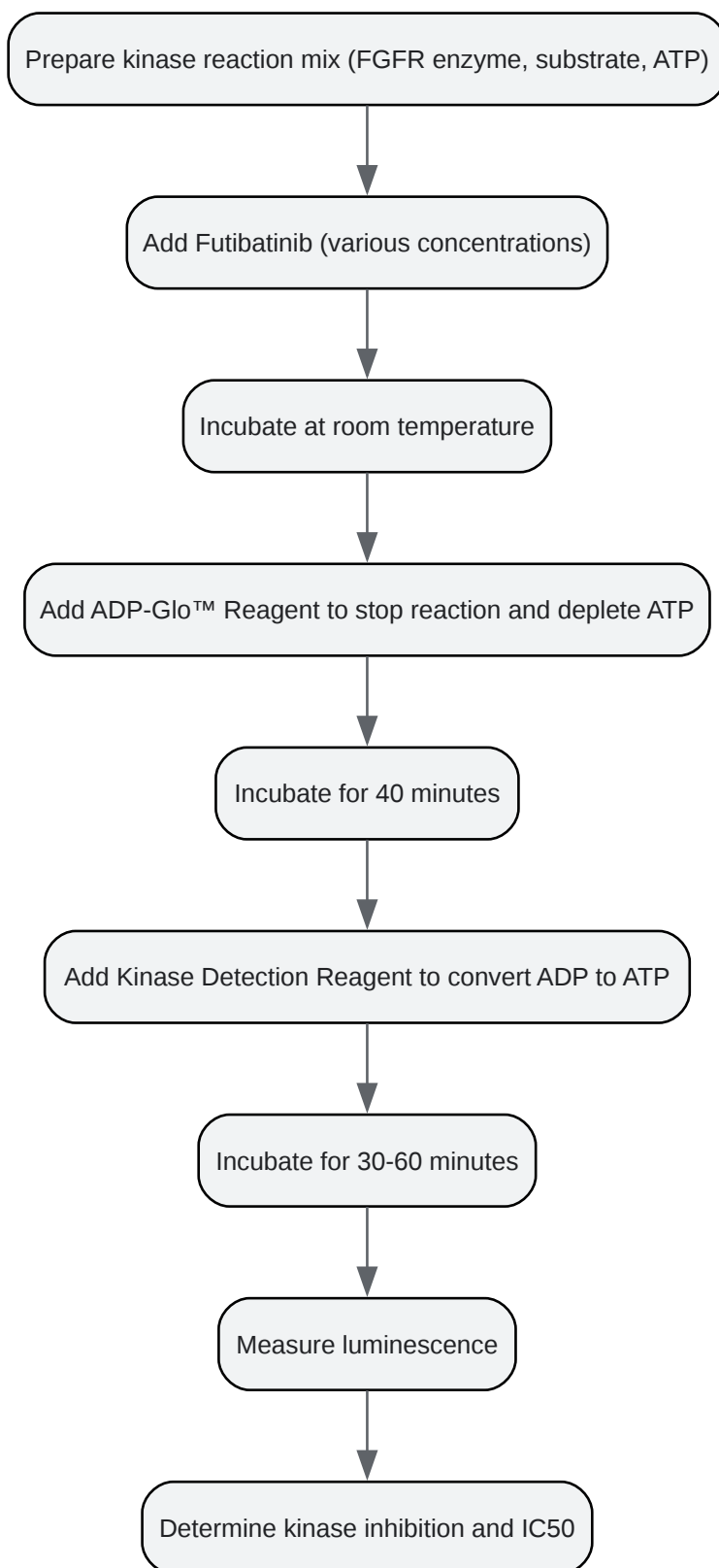
Further details on the ADME properties are under investigation.

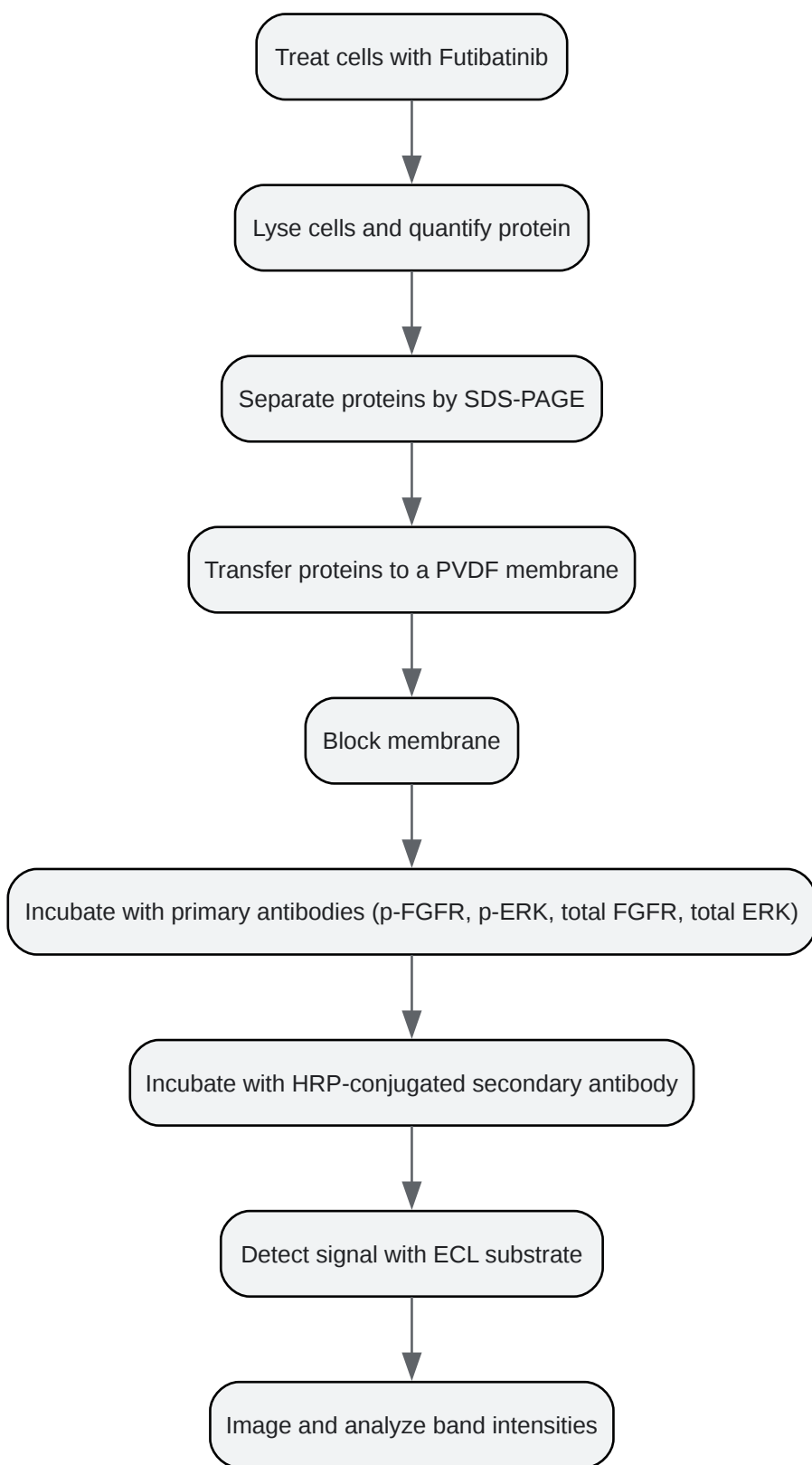
Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

This protocol outlines the determination of cell viability and IC50 values of futibatinib using the Sulforhodamine B (SRB) colorimetric assay.







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